

The Biological Frontier of Trifluoromethoxypyridines: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: 2-Bromo-3-(trifluoromethoxy)pyridine

Cat. No.: B599166

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An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of the trifluoromethoxy (-OCF₃) group into the pyridine scaffold has emerged as a compelling strategy in modern medicinal chemistry. This unique structural motif bestows a range of advantageous physicochemical properties upon molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making trifluoromethoxypyridines a promising class of compounds for the development of novel therapeutics and agrochemicals. This technical guide provides a comprehensive overview of the biological activities of trifluoromethoxypyridines, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.

Quantitative Biological Activity of Trifluoromethoxypyridine Derivatives

While the broader class of trifluoromethylpyridines has been more extensively studied, emerging research is beginning to shed light on the specific biological activities of their trifluoromethoxy counterparts. The data, though currently limited, suggests potential in antiviral and kinase inhibition applications.

| Compound Class | Target/Activity | Compound ID | EC50/IC50 | Reference |
|--|-----------------|-------------|---------------------------|-----------|
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (TMV) | A10 | 54.5 µg/mL (Inactivation) | [1] |
| Trifluoromethyl Pyrimidine Derivatives | Antiviral (TMV) | 5j | 126.4 µg/mL (Curative) | [2] |
| Trifluoromethyl Pyrimidine Derivatives | Antiviral (TMV) | 5m | 103.4 µg/mL (Protective) | [2] |
| Trifluoromethylpyridine Acylurea Derivatives | Antiviral (TMV) | 7x | 211.8 µg/mL (Curative) | [3] |
| Trifluoromethylpyridine Acylurea Derivatives | Antiviral (TMV) | 7ab | 36.1 µg/mL (Inactivation) | [3] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S1 | 119.6 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S2 | 168.9 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S7 | 197.6 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S8 | 169.1 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S10 | 97.9 µg/mL (Curative) | [4] |

| | | | | |
|--|-----------------|-----|---------------------------|-----|
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S11 | 73.9 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S15 | 224.4 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S28 | 125.2 µg/mL (Curative) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S5 | 170.8 µg/mL (Protective) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S8 | 95.0 µg/mL (Protective) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S6 | 22.2 µg/mL (Inactivation) | [4] |
| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S8 | 18.1 µg/mL (Inactivation) | [4] |

Key Biological Activities and Mechanisms of Action

Trifluoromethoxypyridine derivatives are being explored for a variety of therapeutic applications, with current research highlighting their potential as antiviral agents and kinase inhibitors.

Antiviral Activity

Several studies have demonstrated the antiviral potential of trifluoromethylpyridine derivatives, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).^{[1][2][3][4]} The mechanism of action for some of these compounds involves the inhibition of viral self-assembly by targeting the viral coat protein.^[3]

Kinase Inhibition

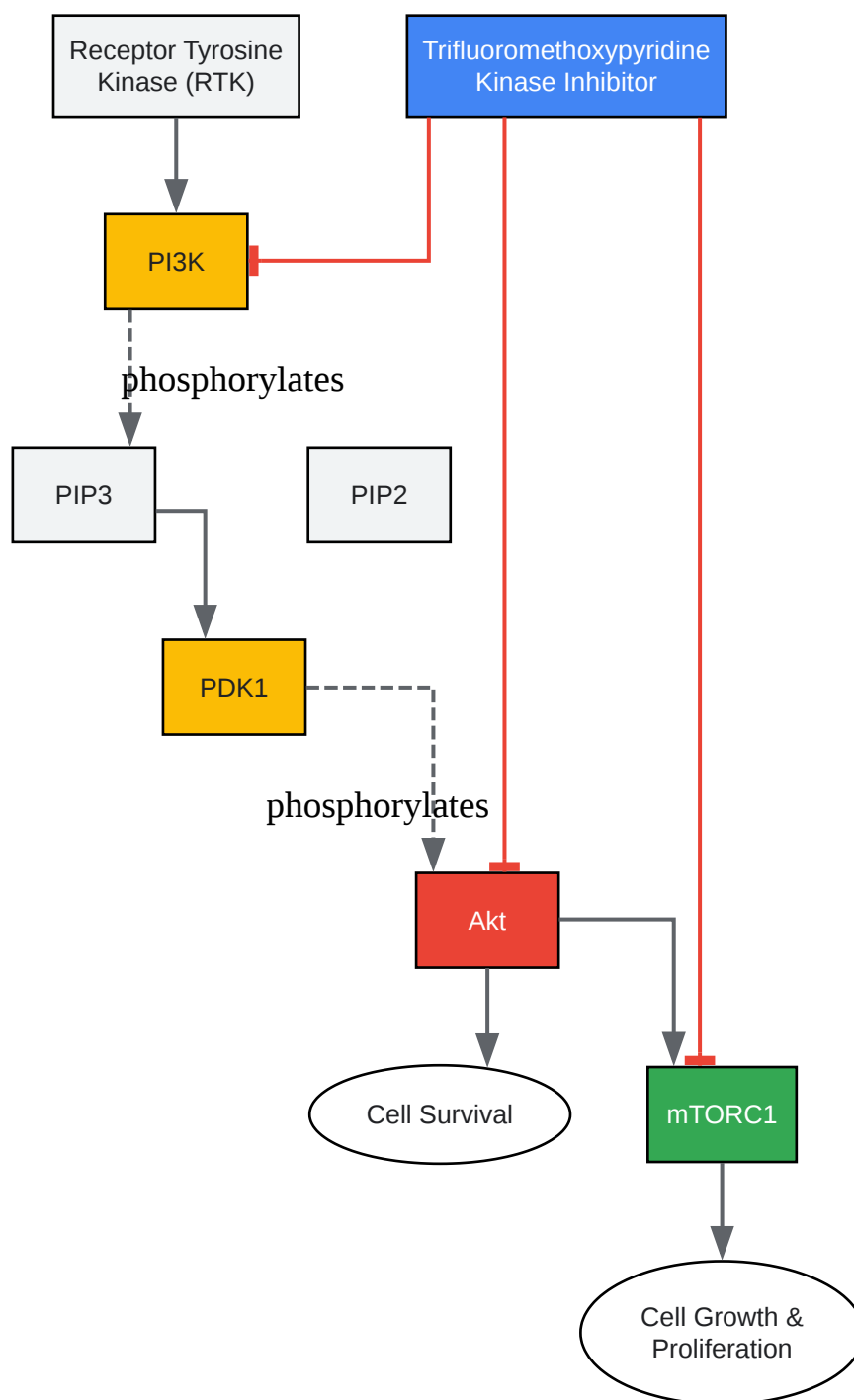
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The introduction of a trifluoromethoxy group can enhance the binding affinity and selectivity of these compounds for their target kinases.[5][6] While specific IC50 values for trifluoromethoxypyridine-based kinase inhibitors are not yet widely reported in publicly available literature, derivatives of the closely related trifluoromethylpyridines have shown inhibitory activity against kinases involved in cancer cell proliferation.[5] This suggests that trifluoromethoxypyridines represent a promising, yet underexplored, area for the development of novel kinase inhibitors.

Signaling Pathways Modulated by Trifluoromethoxypyridine Derivatives

The biological effects of trifluoromethoxypyridines are mediated through their interaction with and modulation of key cellular signaling pathways. While direct evidence for the modulation of specific pathways by trifluoromethoxypyridines is still emerging, their structural similarity to known kinase inhibitors suggests potential involvement in pathways such as the PI3K/Akt and MAPK signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7][8] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] Kinase inhibitors targeting components of this pathway are of significant interest in oncology.

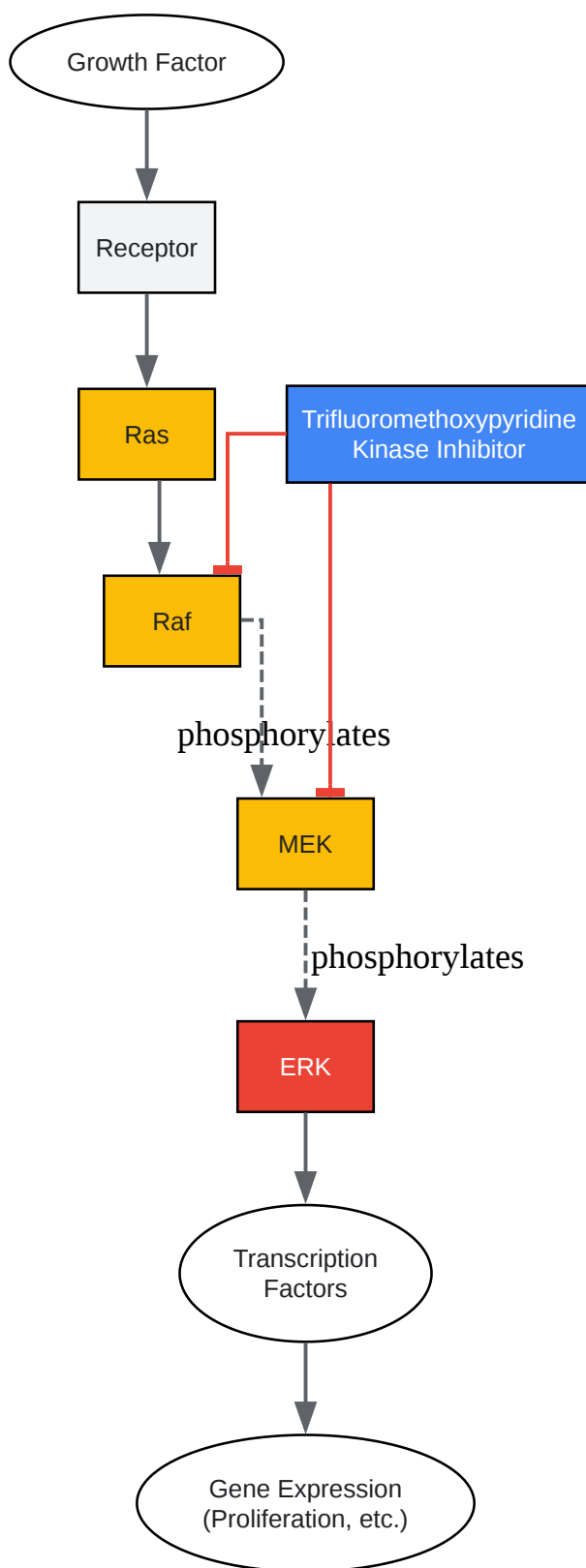


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Figure 1: Potential Inhibition of the PI3K/Akt Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9][10] Aberrant MAPK signaling is also implicated in various cancers.[11]





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